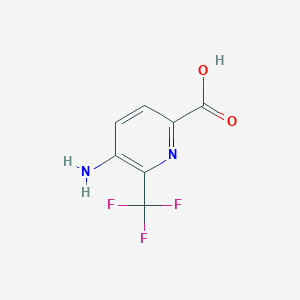

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on a picolinic acid backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and minimize by-products .

化学反応の分析

Types of Reactions

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted picolinic acids, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has shown that derivatives of 5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid exhibit promising anticancer properties. For instance, studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of key enzymes or receptors associated with tumor growth.

- Case Study : In a recent evaluation, several derivatives were tested against human cancer cell lines, yielding IC50 values ranging from 20 to 30 µM, indicating significant potential for further development as anticancer agents .

1.2 Enzyme Inhibition

The compound has also been identified as a potent inhibitor of specific enzymes, which contributes to its therapeutic applications. For example, it has shown effectiveness in inhibiting the TRPV1 receptor, implicated in pain signaling pathways.

- Case Study : A study reported an IC50 value of approximately 30 nM for TRPV1 inhibition, suggesting high potency and potential use in pain management therapies .

Agrochemical Applications

This compound and its derivatives are utilized in the agrochemical industry for developing crop protection products. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of pests and diseases.

2.1 Crop Protection

The introduction of trifluoromethylpyridine derivatives has led to the development of several agrochemicals that protect crops from pests. These compounds are particularly effective due to their unique physicochemical properties imparted by the fluorine atom.

- Example : Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives, has been widely adopted in agricultural practices .

The biological activities attributed to this compound include:

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly affect biological activity.

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

作用機序

The mechanism of action of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins, altering their function and leading to various biological effects .

類似化合物との比較

Similar Compounds

5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group.

6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group at the 5-position.

Uniqueness

The presence of both the amino and trifluoromethyl groups in 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its versatility in scientific research and industrial applications .

生物活性

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid (TFMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C7H5F3N2O2, and it possesses unique physicochemical properties that contribute to its biological effects.

Antimicrobial Properties

Research indicates that TFMPCA exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against Chlamydia species, it was found to demonstrate selective activity, suggesting potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of TFMPCA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Enzyme Inhibition

TFMPCA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity to enzyme active sites. For instance, it has shown inhibitory effects on enzymes related to cancer cell proliferation, making it a candidate for anticancer drug development .

Mechanism of Action:

The mechanism involves competitive inhibition where TFMPCA binds to the active site of target enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can disrupt cellular processes vital for pathogen survival or cancer cell growth.

Toxicological Studies

While TFMPCA shows promise in various therapeutic applications, its safety profile is crucial. A case study reported toxic encephalopathy and methemoglobinemia in a patient exposed to a related trifluoromethyl pyridine compound . This highlights the need for thorough toxicological evaluations when considering TFMPCA for clinical use.

Table 2: Toxicological Effects Observed

| Effect | Description |

|---|---|

| Encephalopathy | Neurological symptoms following exposure |

| Methemoglobinemia | Elevated methemoglobin levels leading to hypoxia |

| Respiratory Distress | Symptoms observed post-exposure |

Case Studies and Research Findings

- Case Study on Toxicity : A report documented severe neurological effects following inhalation exposure to a similar trifluoromethyl pyridine derivative. Treatment involved methylene blue administration, which successfully reduced methemoglobin levels within hours .

- Anticancer Research : In vitro studies indicated that TFMPCA could inhibit cancer cell lines by interfering with metabolic pathways critical for tumor growth. The compound demonstrated an EC50 value indicating effective concentration levels required for significant inhibition .

特性

IUPAC Name |

5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(11)1-2-4(12-5)6(13)14/h1-2H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFOIYXOXOVGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。